molecular formula C6H12O3 B14915715 Methyl 4-hydroxypentanoate

Methyl 4-hydroxypentanoate

Cat. No.: B14915715
M. Wt: 132.16 g/mol
InChI Key: ACHJFGYOUCOVQP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is also known as pentanoic acid, 4-hydroxy-, methyl ester. This compound is a derivative of pentanoic acid and features a hydroxyl group at the fourth carbon and a methyl ester group. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow hydrogenation of methyl levulinate. This method uses a heterogeneous catalyst, such as ruthenium on carbon, under high pressure and temperature conditions. The process is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxypentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of other bioactive molecules. The hydroxyl and ester groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methylpentanoic acid: Similar in structure but with a methyl group at the fourth carbon.

    Methyl 5-hydroxypentanoate: Similar but with the hydroxyl group at the fifth carbon.

    Methyl levulinate: A related ester with different functional groups

Uniqueness

Methyl 4-hydroxypentanoate is unique due to its specific functional groups and their positions on the carbon chain. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHJFGYOUCOVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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